molecular formula C9H8ClNO4 B1421398 Methyl 2-(chloromethyl)-3-nitrobenzoate CAS No. 1218910-61-2

Methyl 2-(chloromethyl)-3-nitrobenzoate

Cat. No. B1421398
M. Wt: 229.62 g/mol
InChI Key: OGMCDJBYZAKJTP-UHFFFAOYSA-N
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Description

Chloromethyl methyl ether (CMME) is a compound with formula CH3OCH2Cl . It is a colorless liquid and a chloroalkyl ether. It is used as an alkylating agent. In organic synthesis, it is used for introducing the methoxymethyl ether (MOM) protecting group, and is thus often called MOM-Cl or MOM chloride .


Synthesis Analysis

A convenient synthesis of chloromethyl methyl ether in situ involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst . This route affords a methyl acetate solution of chloromethyl methyl ether of high purity .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using density functional theory (DFT) . The observed shifts have been analyzed in terms of initial-state (potential) and relaxation effects, and charge relaxation has also been analyzed by means of natural resonance theory .


Chemical Reactions Analysis

Chloromethyl methyl ether (CMME) is used as an alkylating agent . In organic synthesis, it is used for introducing the methoxymethyl ether (MOM) protecting group . It also finds application as a chloromethylating agent in some variants of the Blanc chloromethylation .


Physical And Chemical Properties Analysis

Chloromethyl methyl ether (CMME) is a colorless liquid . It is very toxic by inhalation and may be toxic by ingestion or skin absorption . Vapors are heavier than air .

Scientific Research Applications

1. Application in Analytical Chemistry

Methyl 2-(chloromethyl)-3-nitrobenzoate (MCN) is used in the development and validation of chromatographic methods. For instance, Gaddam et al. (2020) developed an HPLC method for detecting and quantifying MCN as a genotoxic impurity in lenalidomide, a pharmaceutical compound. This method employed a UV detector and achieved precise quantification across a range of concentrations, demonstrating MCN's role in ensuring the purity and safety of pharmaceuticals (Gaddam et al., 2020).

2. Use in Organic Synthesis

MCN is a key reactant in the synthesis of various organic compounds. Chen Yi-fen et al. (2010) utilized 3-Methyl-2-nitrobenzoic acid, closely related to MCN, as a starting material in a series of reactions to synthesize chlorantraniliprole, a pesticide. This highlights MCN's utility in the synthesis of complex molecules, showcasing its importance in chemical manufacturing (Chen Yi-fen et al., 2010).

3. Contribution to Material Science

In the field of materials science, MCN and its derivatives have been studied for their potential in various applications. For instance, Kumar et al. (2014) investigated the molecular structure and properties of a compound synthesized from MCN. Their study, focusing on hyperpolarizability and HOMO-LUMO analysis, suggests potential applications in photonics and electronics (Kumar et al., 2014).

4. Environmental Applications

MCN and its derivatives are also relevant in environmental studies. Takanashi et al. (2012) researched the production of Chloro-5-hydroxy-2-nitrobenzoic Acid from a typical hydrolysate of Fenitrothion, a pesticide. Their study contributes to understanding the environmental fate and transformation of such compounds, underlining MCN's role in environmental chemistry (Takanashi et al., 2012).

Safety And Hazards

Chloromethyl methyl ether (CMME) is highly flammable and causes serious eye irritation . It is suspected of causing cancer and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

There is ongoing research into the use of micelles as a platform for performing a large array of organic chemistries using water as the bulk solvent . This approach has potential applications in medicinal chemistry and agrochemistry .

properties

IUPAC Name

methyl 2-(chloromethyl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMCDJBYZAKJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677152
Record name Methyl 2-(chloromethyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chloromethyl)-3-nitrobenzoate

CAS RN

1218910-61-2
Record name Methyl 2-(chloromethyl)-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218910-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(chloromethyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kasina, A Nowduri, K Raghu Babu… - 2021 - wjpr.s3.ap-south-1.amazonaws.com
A Simple and trace level-sensitive Gas chromatography with mass spectrometer (GC-MS) method was developed, optimized and validated for the determination of seven potentially …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com

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